Benzenecarboximidamide, N-1,2-benzisothiazol-3-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- is a chemical compound that belongs to the class of benzisothiazoles. Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction produces benzisothiazole derivatives, which can be further modified to obtain the desired compound .
Chemical Reactions Analysis
Benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds and materials.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly for its antipsychotic and anticancer properties
Mechanism of Action
The mechanism of action of benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- involves its interaction with specific molecular targets and pathways. For example, in its antipsychotic application, the compound targets serotonin and dopamine receptors in the brain, modulating their activity to exert its therapeutic effects . In its antimicrobial application, the compound disrupts the cell membrane of microorganisms, leading to their death .
Comparison with Similar Compounds
Benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- can be compared with other similar compounds, such as:
Benzisothiazolinone: This compound is also a benzisothiazole derivative and is widely used as a preservative and antimicrobial agent.
Benzothiazole: Another benzisothiazole derivative, benzothiazole is used in the synthesis of various organic compounds and materials.
Benzimidazole: Although structurally different, benzimidazole shares some similar applications, particularly in medicinal chemistry.
The uniqueness of benzenecarboximidamide, N-1,2-benzisothiazol-3-yl- lies in its specific molecular structure and the diverse range of applications it offers.
Properties
CAS No. |
154544-85-1 |
---|---|
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
N'-(1,2-benzothiazol-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C14H11N3S/c15-13(10-6-2-1-3-7-10)16-14-11-8-4-5-9-12(11)18-17-14/h1-9H,(H2,15,16,17) |
InChI Key |
TXSDJKIBJLSCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NSC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.